molecular formula C10H8ClNO2S2 B1369919 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride CAS No. 852180-73-5

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride

Cat. No.: B1369919
CAS No.: 852180-73-5
M. Wt: 273.8 g/mol
InChI Key: JNGQNRAIASLBQA-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S2 and a molecular weight of 273.76 g/mol . It is a pale yellow crystalline solid that is used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of both the thiazole and sulfonyl chloride functional groups.

Safety and Hazards

“4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride typically involves the reaction of 2-methyl-1,3-thiazole with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify biomolecules and other substrates, leading to changes in their structure and function . The thiazole ring may also interact with specific molecular targets, contributing to the compound’s overall activity .

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGQNRAIASLBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594509
Record name 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-73-5
Record name 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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